2,9-Dimethyldecanedioic acid
Description
2,9-Dimethyldecanedioic acid is a dicarboxylic acid derivative featuring a decane backbone with methyl groups at the 2nd and 9th carbon positions. The methyl substituents likely influence solubility, crystallinity, and intermolecular interactions compared to unsubstituted diacids like dodecanedioic acid (C12) . Substituted decanedioic acids are often explored in polymer chemistry, pharmaceuticals, and materials science due to their tunable properties .
Properties
CAS No. |
89019-21-6 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2,9-dimethyldecanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-9(11(13)14)7-5-3-4-6-8-10(2)12(15)16/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
HGPLPTQLYAHGDY-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(CCCCCCC(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Implications of Substituent Positioning and Functional Groups
- Solubility : Methyl groups reduce polarity, decreasing water solubility compared to unsubstituted dodecanedioic acid. Butyl substituents exacerbate this effect .
- Biological Activity: Amino groups enable receptor binding (e.g., IL-15 inhibition), whereas methyl/acetylene groups (e.g., 2,9-hexadecadiynoic acid) correlate with antifungal activity .
- Polymer Chemistry : Central methyl substitution (3,7 or 3,8) optimizes polymer additive performance, while terminal substitution (2,9) may hinder crystallization .
Q & A
Q. Q1. What are the standard synthetic routes for 2,9-dimethyldecanedioic acid, and how are reaction conditions optimized?
The compound is synthesized via esterification using anhydrous chloroform, methanol (or benzyl alcohol), and dicyclohexylcarbodiimide (DCC) as a coupling agent. Catalytic amounts of DMAP (4-dimethylaminopyridine) are added to enhance reaction efficiency. Post-reaction, purification involves filtering precipitated urea, drying with Na₂SO₄, and solvent evaporation. Yields typically range from 23% to 40%, depending on substituent symmetry and steric effects .
Q. Q2. Which spectroscopic methods are critical for characterizing this compound?
1H and 13C NMR spectroscopy are essential. Key 1H NMR signals include:
- δ 12.00 ppm (broad singlet, 2H, COOH protons)
- δ 2.28 ppm (sextet, 2H, methyl-substituted CH groups)
- δ 1.03 ppm (doublet, 6H, CH₃ groups).
13C DEPT spectra confirm carbonyl carbons (δ ~178 ppm) and methyl carbons (δ ~17 ppm). Mass spectrometry (TOF ESI+) further validates molecular ions (e.g., m/z 314.46 for the parent compound) .
Advanced Methodological Challenges
Q. Q3. How can researchers address low yields in esterification reactions involving this compound?
Low yields often stem from steric hindrance at the methyl-substituted positions. Strategies include:
- Using excess DCC (1.2 mmol per 1 mmol substrate) to drive the reaction.
- Employing high-purity solvents (e.g., anhydrous chloroform) to minimize side reactions.
- Optimizing reaction time (overnight stirring under nitrogen) and post-reactive hydrolysis of excess DCC with water .
Q. Q4. What analytical challenges arise when interpreting NMR data for branched dicarboxylic acids like this compound?
Overlapping signals from methyl groups and flexible alkyl chains complicate spectral interpretation. Solutions include:
- Using DEPT-135 experiments to distinguish CH₃ groups (positive phase) from CH₂/CH groups.
- Variable-temperature NMR to reduce signal broadening caused by conformational flexibility .
Q. Q5. How is HPLC used to validate the purity of derivatives synthesized from this compound?
Reverse-phase HPLC with a Supelco Discovery C18 column and UV detection (e.g., 254 nm) effectively separates ester derivatives. Mobile phases like hexane/ethyl acetate/triethylamine (10:10:1) resolve stereoisomers and byproducts. Retention times and peak areas quantify purity (>95% for most derivatives) .
Applications in Ligand Design
Q. Q6. How is this compound utilized in synthesizing bivalent opioid ligands?
The dicarboxylic acid serves as a spacer in bis-morphinan ligands. For example:
- Compound 4a : Synthesized by esterifying this compound with N-cyclobutylmethylmorphinan, yielding a ligand with potential dual-receptor binding (71% yield).
- Compound 8 : Combines the acid with naloxone, forming a hybrid ligand (11% yield) for studying opioid antagonism.
These ligands are characterized via NMR and tested in receptor-binding assays to evaluate therapeutic potential .
Data Interpretation and Reproducibility
Q. Q7. How should researchers resolve contradictions in reported melting points for this compound derivatives?
Discrepancies (e.g., 104°C vs. 117°C for methylated analogs) may arise from polymorphic forms or impurities. Mitigation strategies include:
- Recrystallizing samples from consistent solvents (e.g., ethyl acetate/hexane).
- Reporting DSC (Differential Scanning Calorimetry) thermograms to confirm phase transitions.
- Cross-referencing NMR data to verify structural integrity .
Q. Q8. What protocols ensure reproducibility in synthesizing this compound esters?
- Strict adherence to anhydrous conditions (e.g., Mg-dried methanol).
- Detailed documentation of reaction stoichiometry (e.g., 1:1 molar ratios for acid and alcohol).
- Transparent reporting of purification steps (e.g., column chromatography solvents, gradient elution) .
Future Research Directions
Q. Q9. What unexplored applications exist for this compound in biomaterials or drug delivery?
Potential areas include:
- Designing pH-responsive polymers via its carboxyl groups.
- Investigating its role as a linker in prodrugs (e.g., ester-based NSAID conjugates).
- Validating biocompatibility through cytotoxicity assays (e.g., MTT tests on mammalian cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
